Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse applications in medicinal chemistry and material science . This compound is characterized by the presence of a methoxyphenyl group attached to the thiophene ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. Another approach involves the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide to form thiophene derivatives . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other electrophiles replace hydrogen atoms. Common reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Coupling Reactions: The Suzuki-Miyaura coupling reaction is a notable example, where the compound can react with aryl or vinyl boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antibacterial and antifungal agents.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, thiophene derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The compound’s methoxyphenyl group can enhance its binding affinity to these targets, leading to increased efficacy.
Comparison with Similar Compounds
Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate: This compound has an amino group instead of a methoxy group, which can alter its reactivity and biological activity.
Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate: The phenoxy group provides different electronic properties compared to the methoxy group, affecting its chemical behavior.
Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate: This compound has a similar structure but with a different substitution pattern on the thiophene ring.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-3-17-14(15)13-9-8-12(18-13)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXBXDQIEMWBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376966 | |
Record name | Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13858-71-4 | |
Record name | Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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